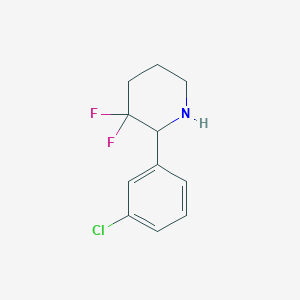

2-(3-Chlorophenyl)-3,3-difluoropiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Chlorophenyl)-3,3-difluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The presence of the 3-chlorophenyl and 3,3-difluoro substituents on the piperidine ring imparts unique chemical and physical properties to this compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3,3-difluoropiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperidine derivatives . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using appropriate oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups on the piperidine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the substituents on the piperidine ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenyl)-3,3-difluoropiperidine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive piperidine derivatives.

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

Material Science: The compound’s unique chemical properties make it useful in the design and synthesis of novel materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)-3,3-difluoropiperidine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, similar compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as GABA receptors . These interactions can influence cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

2-(3-Chlorophenyl)-3,3-difluoropiperidine can be compared with other similar compounds, such as:

3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds have shown anticonvulsant and analgesic activities.

Triazole Derivatives: Triazoles are known for their versatile biological activities, including antimicrobial and antiviral properties

Indole Derivatives: Indoles possess diverse biological activities, such as antiviral, anti-inflammatory, and anticancer effects.

The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

2-(3-Chlorophenyl)-3,3-difluoropiperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11H12ClF2N

Molecular Weight: 233.67 g/mol

CAS Number: Not explicitly listed but can be derived from its chemical structure.

The compound features a piperidine ring substituted with a 3-chlorophenyl group and two fluorine atoms at the 3-position. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation: The compound has shown potential as a modulator of neurotransmitter receptors, particularly in the context of dopaminergic signaling pathways. It may act as an antagonist or partial agonist at specific receptor subtypes, influencing neurochemical pathways involved in mood regulation and cognition .

- Inhibition of Enzymatic Activity: Research indicates that fluorinated piperidine derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases .

Anticancer Activity

Studies have demonstrated that this compound derivatives exhibit promising anticancer properties. For instance, it has been reported to enhance the potency of certain anticancer agents by improving their selectivity and efficacy against specific cancer cell lines. The compound's structural modifications have been linked to increased cytotoxicity in various tumor models .

Neuropharmacological Effects

The compound's influence on neurotransmitter systems suggests potential applications in treating psychiatric disorders. Its ability to selectively interact with dopamine receptors may provide insights into developing treatments for conditions such as schizophrenia and depression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at 3-position | Enhances receptor binding affinity |

| Fluorine substitutions | Increases metabolic stability and lipophilicity |

| Variations in piperidine ring | Modulates potency against specific targets |

Research indicates that modifications to the piperidine ring can significantly impact the compound's binding affinity and selectivity towards various receptors .

Case Studies

- In Vitro Studies on Cancer Cell Lines:

- Neuropharmacological Assessment:

Eigenschaften

Molekularformel |

C11H12ClF2N |

|---|---|

Molekulargewicht |

231.67 g/mol |

IUPAC-Name |

2-(3-chlorophenyl)-3,3-difluoropiperidine |

InChI |

InChI=1S/C11H12ClF2N/c12-9-4-1-3-8(7-9)10-11(13,14)5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 |

InChI-Schlüssel |

JHSMKYOYXXXEPZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C(NC1)C2=CC(=CC=C2)Cl)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.